N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-18(20(25)23-12-5-4-11-17(23)21-13)22-19(24)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZYGIALCSNVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester to form aminomethylene malonate. This intermediate undergoes cyclization and subsequent reactions to yield the desired pyrido[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Substitution Reactions
The pyrido[1,2-a]pyrimidinone core undergoes nucleophilic substitution at the C-3 and C-7 positions due to electron-withdrawing effects from the oxo group. Key reactions include:
Halogenation
-
Reagents : Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃)
-
Conditions : Reflux in anhydrous solvent (e.g., DMF, 80–100°C)
-
Outcome : Replacement of hydroxyl or oxo groups with chlorine atoms. For example, POCl₃ converts the 4-oxo group to 4-chloro derivatives, enhancing electrophilicity for further coupling .
Amination
-
Reagents : Ammonia, primary/secondary amines
-
Conditions : Microwave-assisted heating (100–120°C, 30–60 min)
-
Outcome : Substitution at C-3 or C-7 positions, yielding amino derivatives with improved solubility.
Table 1: Substitution Reactions
| Position | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| C-4 | POCl₃ | DMF, 100°C, 4h | 4-Chloro-pyrido[1,2-a]pyrimidine | 75–85 | |
| C-3 | Ethylenediamine | THF, 60°C, 12h | 3-Amino derivative | 62 |
Oxidation and Reduction
The oxo group and aromatic systems participate in redox reactions:
Oxidation
-
Reagents : KMnO₄, CrO₃
-
Conditions : Acidic aqueous medium (H₂SO₄, 50°C)
-
Outcome : Oxidation of methyl groups to carboxylic acids or hydroxylation of the naphthamide ring.
Reduction
-
Reagents : NaBH₄, LiAlH₄
-
Conditions : Dry THF, 0°C → RT
-
Outcome : Reduction of the oxo group to hydroxyl, forming 4-hydroxy intermediates.
Table 2: Redox Reactions
| Reaction Type | Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO₄ | H₂SO₄, 50°C, 2h | Naphthamide ring hydroxylation | 70% para | |
| Reduction | LiAlH₄ | THF, 0°C, 1h | 4-Hydroxy-pyrido[1,2-a]pyrimidine | 88% |
Cyclocondensation and Ring-Opening
The pyrido[1,2-a]pyrimidinone core participates in cyclocondensation with diamines or ketones:
Cyclocondensation
-
Reagents : Ethylenediamine, 2-oxo-2-arylacetates
-
Conditions : Solvent-free, 120°C, 6h
-
Outcome : Formation of fused polyazaheterocycles via BET (Bond Evolution Theory)-validated pathways .
-
Step 1 : Nucleophilic attack by ethylenediamine at C-6 of the pyrimidinone ring.
-
Step 2 : Proton transfer and ring closure via TS2-a (energy barrier: 18.3 kcal/mol).
-
Step 3 : Aromatic stabilization through electron delocalization.
Cross-Coupling Reactions
The naphthamide moiety enables Suzuki-Miyaura or Heck couplings:
Suzuki Coupling
-
Reagents : Aryl boronic acids, Pd(PPh₃)₄
-
Conditions : DME/H₂O, K₂CO₃, 80°C, 12h
-
Outcome : Biaryl derivatives with enhanced π-conjugation.
Table 3: Coupling Reactions
| Coupling Type | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki | 4-Bromophenyl-B(OH)₂ | Pd(PPh₃)₄, 80°C | 4-Biphenyl-naphthamide | 65 |
Acid/Base-Mediated Transformations
The amide group undergoes hydrolysis under extreme conditions:
Acidic Hydrolysis
-
Reagents : 6M HCl
-
Conditions : Reflux, 24h
-
Outcome : Cleavage of the amide bond to yield 1-naphthoic acid and pyrido[1,2-a]pyrimidinamine .
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition in the naphthamide moiety, forming dimeric structures with potential applications in materials science.
Key Challenges and Trends
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. For instance, compounds containing the pyrido[1,2-a]pyrimidin-4-one scaffold have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .
1.2 Anti-inflammatory Properties
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide and its derivatives have also been studied for their anti-inflammatory effects. A study highlighted the synthesis of 4H-pyrido[1,2-a]pyrimidin derivatives that exhibited significant inhibition of hyaluronidase activity, an enzyme involved in inflammation. Compounds with similar structures have been shown to reduce edema in animal models, suggesting their potential use in treating inflammatory conditions .
1.3 Antimicrobial Activity
The antimicrobial properties of pyrido[1,2-a]pyrimidine derivatives are also noteworthy. Research has indicated that these compounds can exhibit activity against a range of bacterial strains and fungi. This is particularly relevant given the rising concern over antibiotic resistance. The specific mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization and amide formation. Various methods have been reported in literature:
Table 1: Synthesis Methods Overview
Each method's efficiency varies based on yield and purity of the final product, which is crucial for subsequent biological testing.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, a series of pyrido[1,2-a]pyrimidine derivatives were tested against human cancer cell lines. The results showed that certain modifications to the naphthamide structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents. These findings support the continued exploration of this compound class as potential anticancer therapies .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of pyrido[1,2-a]pyrimidine derivatives revealed that compounds like this compound inhibited pro-inflammatory cytokines in vitro. This study provided insights into the molecular mechanisms underlying its anti-inflammatory effects and suggested pathways for further drug development targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of nucleotides and ultimately leading to cell death . This mechanism is particularly relevant in the context of cancer treatment, where rapidly dividing cells are targeted .
Comparison with Similar Compounds
Similar Compounds
Pirenperone: A tranquilizer with a similar pyrido[1,2-a]pyrimidine core.
Barmastine: An antiallergic agent with structural similarities.
Pemirolast: An antiasthmatic agent that shares the pyrido[1,2-a]pyrimidine scaffold.
Uniqueness
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide stands out due to its unique combination of the pyrido[1,2-a]pyrimidine core with a naphthamide moiety. This structural feature enhances its biological activity and broadens its range of applications compared to other similar compounds .
Biological Activity
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological properties, and research findings related to this compound.
Chemical Structure and Synthesis
The compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. The synthesis typically involves:
- Formation of the Pyrido[1,2-a]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Naphthamide Group : This is generally done via coupling reactions with naphthoyl chloride derivatives under basic conditions.
The molecular formula for this compound is with a molecular weight of 309.32 g/mol .
Antimicrobial Properties
Research has shown that derivatives of pyrido[1,2-a]pyrimidines exhibit notable antimicrobial activities. For instance, compounds similar to this compound have been evaluated against various bacterial strains. In vitro studies indicated that some derivatives possess significant activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been suggested that pyrido[1,2-a]pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, compounds with similar structures have shown promise as RET kinase inhibitors, which are crucial in certain types of cancers .
Study 1: Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of several pyrido[1,2-a]pyrimidine derivatives, including this compound. The results indicated a broad spectrum of activity against both fungal and bacterial pathogens. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| This compound | 8 | C. albicans |
Study 2: Anticancer Mechanism Investigation
In another study focusing on the anticancer properties, researchers investigated the effect of this compound on cancer cell lines. The compound was found to induce apoptosis in human cancer cells through the activation of caspase pathways.
Q & A
Q. What synthetic methodologies are reported for N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide, and how can reaction conditions be optimized?
The compound is synthesized via condensation of pyrido[1,2-a]pyrimidin-4-one intermediates with 1-naphthoyl chloride derivatives. A key precursor, 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine , is prepared from dialkyl acetone-1,3-dicarboxylates through cyclization with thiourea or urea derivatives, followed by alkylation or acylation steps . Optimization involves controlling reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize byproducts like N-oxide impurities . Catalytic bases like triethylamine or DMAP improve yields by facilitating deprotonation during acylation .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related pyrido-pyrimidine derivatives, crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). SHELX software is used for structure refinement, with data collection at low temperatures (100–150 K) to reduce thermal motion artifacts . Key parameters include bond angles (e.g., C-N-C in the pyrimidine ring: ~120°) and torsion angles between the naphthamide and pyrido-pyrimidine moieties .
Q. What biological targets or pathways are associated with this compound?
The compound belongs to a class of N-substituted arylpiperidines developed as potential antipsychotic agents. It interacts with dopamine and serotonin receptors, particularly targeting 5-HT2A and D2 receptors, as inferred from structural analogs in Pfizer’s research . Computational docking studies suggest the naphthamide group enhances π-π stacking with aromatic residues in receptor binding pockets .
Advanced Research Questions
Q. How can researchers address contradictions in purity profiles during synthesis?
Impurity analysis via HPLC-MS is critical. Common impurities include:
- N-Oxide derivatives (e.g., 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl N-oxide), formed during oxidation .
- Unreacted intermediates (e.g., residual 1-naphthoyl chloride), detectable at λ = 254 nm .
| Impurity Type | Retention Time (min) | m/z [M+H]+ | Mitigation Strategy |
|---|---|---|---|
| N-Oxide derivative | 8.2 | 342.1 | Use inert atmosphere (N2/Ar) |
| Unreacted precursor | 6.5 | 198.3 | Excess acyl chloride, reflux >6h |
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?
- Scaffold modification : Replace the naphthamide group with benzamide or heteroaromatic carboxamides to assess steric/electronic effects .
- Pharmacophore mapping : Use molecular dynamics (MD) simulations to identify critical H-bond donors (e.g., pyrimidine C=O) and hydrophobic interactions (naphthyl group) .
- In vitro assays : Prioritize receptor-binding assays (e.g., radioligand displacement for D2/5-HT2A) over broad cytotoxicity screens to focus on CNS activity .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Discrepancies often arise from:
- Solubility differences : The compound’s low aqueous solubility (<0.1 mg/mL) may skew IC50 values. Use DMSO stock solutions (<1% v/v) with surfactants (e.g., 0.1% Tween-80) .
- Metabolic instability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation (e.g., CYP3A4 oxidation) .
- Batch variability : Implement orthogonal analytical methods (e.g., NMR, LC-MS) to verify purity >98% before biological testing .
Methodological Guidance
Q. What computational tools are recommended for modeling this compound’s interactions?
Q. How should researchers approach scale-up synthesis for preclinical studies?
- Process optimization : Use flow chemistry for acylation steps to reduce reaction time (from 12h to 2h) and improve yield (>85%) .
- Purification : Employ preparative HPLC with C18 columns (MeCN/H2O gradient) instead of column chromatography to handle >10 g batches .
Critical Analysis of Contradictory Data
- Crystallographic vs. DFT geometries : Discrepancies in dihedral angles (e.g., naphthamide vs. pyrido-pyrimidine plane) may arise from crystal packing forces not accounted for in gas-phase DFT. Validate with periodic boundary condition (PBC) simulations .
- In vivo efficacy vs. in vitro potency : Poor pharmacokinetics (e.g., rapid clearance) may explain weak in vivo activity despite nanomolar in vitro IC50. Conduct PK/PD modeling with compartmental analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
